molecular formula C19H12BrNO2 B5174985 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

Cat. No. B5174985
M. Wt: 366.2 g/mol
InChI Key: SFNPDRBXDYCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as BMD, is a heterocyclic compound that belongs to the family of inden-1,3-dione derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway. 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been reported to induce apoptosis by activating the caspase-3 pathway. In addition, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been found to inhibit the replication of hepatitis B virus by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have various biochemical and physiological effects. In vitro studies have shown that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of hepatitis B virus and respiratory syncytial virus. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It has shown high potency in various scientific research applications, and its synthesis method is relatively simple and efficient. However, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has some limitations for lab experiments. It is reported to have low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione research. Firstly, more studies are needed to investigate the pharmacokinetics and toxicity of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione in vivo. Secondly, the molecular mechanism of action of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione needs to be further elucidated. Thirdly, more research is needed to explore the potential therapeutic applications of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione in other diseases, such as viral infections and inflammatory disorders. Finally, the development of novel analogs of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione with improved pharmacological properties may provide new opportunities for drug discovery.
Conclusion:
In conclusion, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a promising heterocyclic compound that has shown potent anticancer, antiviral, and anti-inflammatory activities. Its synthesis method is relatively simple and efficient, and it has several advantages for lab experiments. However, more studies are needed to investigate its pharmacokinetics, toxicity, and molecular mechanism of action. Furthermore, the development of novel analogs of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione may provide new opportunities for drug discovery.

Synthesis Methods

The synthesis of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione involves the condensation of 6-methyl-2-quinolinecarboxaldehyde with 5-bromo-1,3-indandione in the presence of a base. The resulting product is then purified by recrystallization to obtain pure 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. The yield of the synthesis method is reported to be around 65%.

Scientific Research Applications

5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been reported to have potent anticancer, antiviral, and anti-inflammatory activities. In vitro studies have shown that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of hepatitis B virus and respiratory syncytial virus. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-bromo-2-(6-methylquinolin-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO2/c1-10-2-6-15-11(8-10)3-7-16(21-15)17-18(22)13-5-4-12(20)9-14(13)19(17)23/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNPDRBXDYCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3C(=O)C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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